
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one
Descripción general
Descripción
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (CFMPO) is an organic compound belonging to the class of chlorofluorophenyl compounds. CFMPO is a synthetically produced compound which has been used for various scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Derivatives : Pero, Babiarz-Tracy, and Fondy (1977) synthesized derivatives of 3-fluoro-, 3-chloro-, and 3-bromopropan-2-one, discussing their structure-activity relationships, including chemical structure, alkylating ability, toxicity, and antitumor effects (Pero, Babiarz-Tracy, & Fondy, 1977).
- Photocyclization Studies : Košmrlj and Šket (2007) investigated the photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-dione, including 2-chloro-2-fluoro derivatives, leading to the formation of 3-fluoroflavones (Košmrlj & Šket, 2007).
- Crystal Growth and Characterization : Meenatchi et al. (2015) conducted a study on the crystal growth and characterization of a related compound, 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, examining its structural and thermal properties (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Chemical Reactions and Properties
- Heck Reaction Involvement : Patrick, Agboka, and Gorrell (2008) explored the Heck reaction with 3-fluoro-3-buten-2-one, a compound closely related to the one , demonstrating its reactivity and potential in organic synthesis (Patrick, Agboka, & Gorrell, 2008).
- Gas-Phase Pyrolysis : Volchkov, Lipkind, and Nefedov (2019) studied the gas-phase pyrolysis of isomeric 2-chloro-2-fluoro-1-phenylcyclopropanes, providing insight into the thermal behavior and reaction pathways of similar fluorinated and chlorinated compounds (Volchkov, Lipkind, & Nefedov, 2019).
Pharmaceutical and Biological Research
- Antibacterial Activity : Dickens et al. (1991) synthesized and evaluated the biological activity of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan+++-1-one, a compound with structural similarities, showing specific activity against anaerobic bacteria (Dickens et al., 1991).
Materials Science
- Refractive Index Studies : Chavan and Gop (2016) conducted a study on the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in various solvents, analyzing parameters such as molar refraction and internal pressure, which could be relevant to materials research involving related compounds (Chavan & Gop, 2016).
Propiedades
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMKRXIBIHJVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




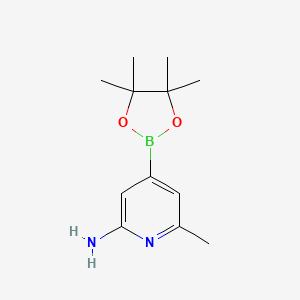
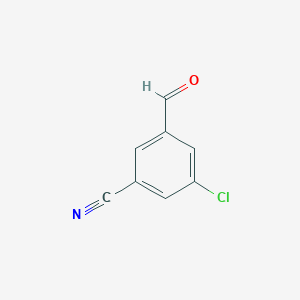
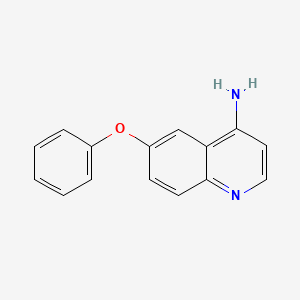
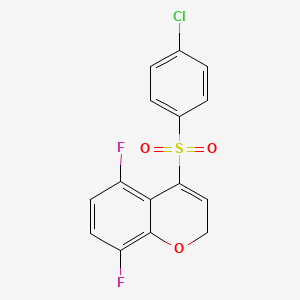
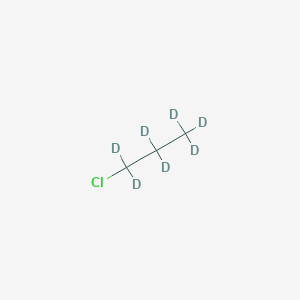
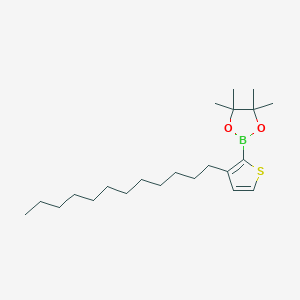
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)


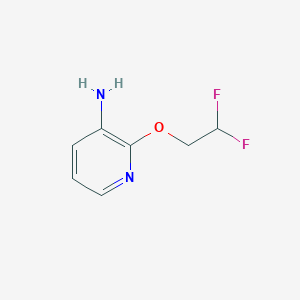
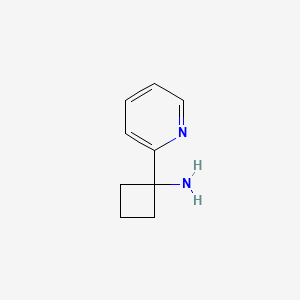
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)